4-amino-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-amino-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which is further substituted with N,N-dipropyl groups and a sulfonamide group (-SO2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide using chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-amino-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, making the compound useful in antimicrobial and anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-dimethylbenzenesulfonamide
- 4-amino-N,N-diethylbenzenesulfonamide
- 4-amino-N,N-dibutylbenzenesulfonamide
Uniqueness
4-amino-N,N-dipropylbenzenesulfonamide is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and diethyl analogs, the dipropyl derivative exhibits different solubility, reactivity, and biological activity, making it valuable for specialized applications .
Properties
IUPAC Name |
4-amino-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJIKAEBFXGKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366870 |
Source
|
Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21646-92-4 |
Source
|
Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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